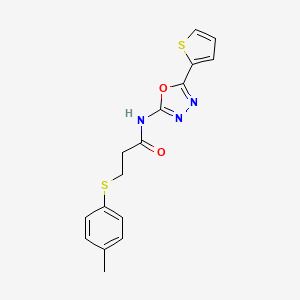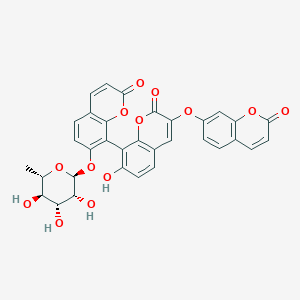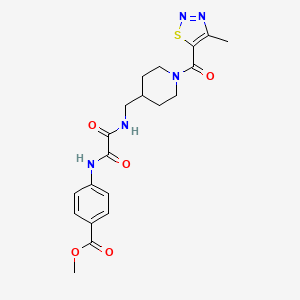
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea, commonly known as DPI, is a potent inhibitor of NADPH oxidase. It has been widely used in scientific research to study the role of NADPH oxidase in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Catalytic Systems for Amine Carbonylation
In the realm of organic chemistry, the catalytic system comprising Pd(OAc)2 and Cu(OAc)2 under CO gas has been demonstrated to facilitate the carbonylation of amines, leading to the synthesis of N,N'-dialkylureas from primary amines and N,N,N'-trialkylureas from secondary amines. This system, operating in boiling toluene, showcases the versatility of carbonylation reactions, especially in the context of generating complex urea derivatives and benzolactams from phenethylamine derivatives. Such processes underline the utility of specific catalytic environments in enhancing reaction selectivity and rate, offering pathways to synthesize compounds with potential applications in various fields including pharmaceuticals (Orito et al., 2006).
Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives, exemplified by the creation of 2-(isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one, highlights the importance of reaction conditions in organic synthesis. Utilizing various bases and solvents, this synthesis process demonstrates the critical role of the reaction medium in achieving desired outcomes. Such studies contribute to the broader understanding of how different reaction environments influence the efficiency and yield of pharmaceutical and organic chemical syntheses (Berber, 2022).
Antimicrobial and Antioxidant Activities
The exploration of azetidinone and thiazolidinone moieties linked to the indole nucleus has revealed compounds with significant antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. This line of research highlights the potential of these compounds in developing new therapeutic agents with broad-spectrum activity. The synthesis and characterization of these compounds open avenues for novel drug development, especially in the fight against resistant microbial strains (Saundane & Walmik, 2013).
Novel CK2 Inhibitors
Research into 2-phenylisothiazolidin-3-one-1,1-dioxides has unveiled a new class of inhibitors for human protein kinase CK2, a key enzyme implicated in cell growth and proliferation. The synthesis and evaluation of these derivatives underscore the potential for developing targeted therapies against diseases characterized by abnormal cell growth, such as cancer. The optimization of these compounds based on biological screening and molecular modeling represents a significant step forward in medicinal chemistry (Chekanov et al., 2014).
Thermal Behavior of Oxazolidinone Derivatives
The study of the thermal behavior of oxazolidinone derivatives provides insight into their stability and decomposition pathways. Such research is vital for understanding the properties of these compounds, which can influence their storage, handling, and application in various industrial and pharmaceutical contexts. The detailed analysis of their thermal properties contributes to the broader knowledge of material science and compound formulation (Shimasaki et al., 1990).
Eigenschaften
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(19-11-10-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-12-5-13-25(21,23)24/h1-4,6-9,14H,5,10-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAZSMWZGMTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B2649000.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B2649003.png)


![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)


![(2S,3R)-2-[1-(2-Methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)

